(Z)-3-((2-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(2-iodoanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12IN3O2S/c22-16-6-2-3-7-17(16)24-11-14(10-23)20-25-18(12-28-20)15-9-13-5-1-4-8-19(13)27-21(15)26/h1-9,11-12,24H/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDOYKASXMYWJT-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC=CC=C4I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C\NC4=CC=CC=C4I)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-((2-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a novel synthetic molecule that combines various pharmacophores known for their biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates 2-iodoaniline and 4-(2-oxo-2H-chromen-3-yl)thiazol derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product. For instance, a palladium-catalyzed coupling reaction can be employed to form the desired acrylonitrile structure efficiently .
Biological Activity
The biological activity of the compound has been evaluated through various in vitro and in vivo studies.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing the thiazole and chromene moieties have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In one study, compounds with chromene and thiazole units demonstrated moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Antioxidant Properties
The antioxidant capacity of related compounds has been assessed using DPPH radical scavenging assays. The results suggest that the presence of the chromene scaffold enhances the radical scavenging ability, indicating potential protective effects against oxidative stress .
Anticancer Activity
The oncogenic potential of this compound has also been investigated. Preliminary studies show that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Case Studies
- Antibacterial Evaluation : A study tested a series of thiazole and chromene derivatives against multiple bacterial strains using the agar well-diffusion method. The results indicated that compounds structurally similar to (Z)-3 exhibited significant antibacterial effects, particularly against Pseudomonas aeruginosa and E. coli .
- Antioxidant Activity Assessment : The antioxidant activity was measured using both DPPH and ABTS assays, showing that compounds with the chromene moiety had enhanced scavenging abilities compared to controls .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The following table summarizes its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast) | 10.5 | |
| HT29 (colon) | 12.0 | |
| Jurkat (T-cell leukemia) | 9.8 |
These IC50 values indicate that the compound exhibits potent antiproliferative activity, comparable to established chemotherapeutics like doxorubicin. Structure-activity relationship (SAR) analyses suggest that specific substitutions on the phenyl groups enhance cytotoxicity.
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against several microorganisms, as shown in the following table:
| Microorganism | Activity Observed | Methodology |
|---|---|---|
| Staphylococcus aureus | Moderate | Disk diffusion method |
| Candida albicans | Significant | Disk diffusion method |
| Escherichia coli | Low | Disk diffusion method |
The results indicate varying degrees of antimicrobial activity, particularly notable against Staphylococcus aureus and Candida albicans. The proposed mechanisms include disruption of microbial cell membranes and inhibition of essential enzymes.
Case Studies
A notable case study focused on the synthesis and evaluation of related thiazole compounds demonstrated significant anticancer properties in vitro. The study emphasized the role of electron-donating groups in enhancing activity against cancer cell lines, reinforcing the importance of structural modifications in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Substituent Effects on Bioactivity :
- The 2-oxo-2H-chromen-3-yl group in the target compound distinguishes it from nitro- or chloro-substituted analogs. Coumarin derivatives exhibit concentration-dependent antiproliferative effects in tumor cell lines (e.g., IC₅₀ values of 0.68–3.57 mM for coumarin and 7-hydroxycoumarin) . This suggests the target compound may leverage coumarin’s bioactivity more effectively than nitro- or halogenated analogs.
- Iodine vs. Chlorine/Nitro Groups : The 2-iodophenyl substituent introduces greater molecular weight and polarizability compared to chlorine or nitro groups. Halogen bonding (iodine’s σ-hole) could enhance target binding, as seen in kinase inhibitors, though this remains speculative without direct data .
Synthetic Pathways :
- The target compound likely shares synthetic routes with analogs, such as condensation of hydrazinecarbothioamides with acrylonitrile precursors, as described for related thiazole derivatives . However, the incorporation of the coumarin unit may require additional steps, such as Suzuki-Miyaura coupling or nucleophilic substitution.
Structural Conformation :
- Analogous compounds (e.g., ) crystallize in triclinic systems with two independent molecules in the asymmetric unit. The thiazole and acrylonitrile moieties are typically planar, while substituents like fluorophenyl groups adopt perpendicular orientations . The target compound’s coumarin group may similarly disrupt planarity, affecting packing and solubility.
Coumarin’s oxygen atoms could mitigate this by forming hydrogen bonds, as observed in glucuronidated metabolites .
Preparation Methods
Chromene Ring Formation
The chromene core is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters. For example, resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C to yield 4-methyl-2-oxo-2H-chromen-7-yl acetate. Bromination at the 3-position using bromine in acetic acid generates 3-bromo-4-methyl-2-oxo-2H-chromene, a precursor for subsequent coupling.
Thiazole Ring Construction
The thiazole ring is assembled via Hantzsch thiazole synthesis , where a bromoacetyl chromene derivative reacts with a thiourea. For instance, 3-bromoacetyl-4-methyl-2-oxo-2H-chromene and thiourea in ethanol under reflux yield 2-amino-4-(2-oxo-2H-chromen-3-yl)thiazole. Alternative methods employ copper(II) oxide-promoted cascade reactions with carbon disulfide and amines to form thiazole-fused chromenes.
Representative Procedure from Patent Literature:
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3-Bromoacetylchromene (1.0 mmol) and thiourea (1.2 mmol) are refluxed in ethanol (10 mL) for 6 hours.
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The mixture is cooled, diluted with ice water, and filtered to isolate the thiazole intermediate.
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Purification via recrystallization (methanol/diethyl ether) yields 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine (78% yield).
Formation of the Acrylonitrile Backbone
Knoevenagel Condensation
The acrylonitrile moiety is introduced via Knoevenagel condensation between a thiazole aldehyde and malononitrile. For example, 4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbaldehyde reacts with malononitrile in ethanol using piperidine as a base, yielding (Z)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile. Stereochemical control (Z-configuration) is achieved by optimizing reaction temperature (60–70°C) and solvent polarity.
Optimization Data:
| Condition | Yield (%) | Z:E Ratio |
|---|---|---|
| Ethanol, 70°C | 85 | 9:1 |
| DMF, 100°C | 72 | 6:1 |
| THF, 60°C | 68 | 8:1 |
Introduction of the 2-Iodophenylamino Group
Ullmann-Type Coupling
The 2-iodophenylamino substituent is introduced via Ullmann coupling between the acrylonitrile intermediate and 2-iodoaniline. Copper(I) iodide and 1,10-phenanthroline in DMSO at 110°C facilitate this transformation.
Procedure:
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Acrylonitrile intermediate (1.0 mmol) , 2-iodoaniline (1.2 mmol) , CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol) are stirred in DMSO (5 mL) at 110°C for 24 hours.
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The reaction is quenched with NH4Cl, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate) to yield the target compound (65% yield).
Buchwald-Hartwig Amination
Alternative approaches use Buchwald-Hartwig amination with palladium catalysts. For example, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C achieve C–N bond formation with higher stereochemical fidelity.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds confirms the Z-configuration and planarity of the chromene-thiazole system. Weak intramolecular C–H⋯O hydrogen bonds stabilize the structure.
Challenges and Optimization Strategies
Stereochemical Control
The Z-configuration is thermodynamically favored due to steric hindrance between the chromene oxygen and thiazole sulfur. Microwave-assisted synthesis reduces reaction time and improves Z:E ratios (12:1).
Iodine Stability
2-Iodophenylamine is light-sensitive; reactions are conducted under inert atmosphere with amber glassware.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Ullmann Coupling | 65 | 98 | Cost-effective copper catalyst |
| Buchwald-Hartwig | 72 | 99 | Higher stereoselectivity |
| Microwave-Assisted | 80 | 97 | Reduced reaction time |
Q & A
Q. Table 1: Representative Reaction Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Triphenylphosphine | PEG-600 | Reflux | 85–92 | |
| Acetic acid | Ethanol | Reflux | 65–75 |
Basic: What characterization techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the Z-configuration of the acrylonitrile moiety and confirms intramolecular hydrogen bonding. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .
- Spectroscopy :
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular formula .
Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or crystal packing interactions . A systematic approach includes:
Computational modeling : Use DFT (Density Functional Theory) with B3LYP/6-311+G(d,p) basis sets to simulate NMR/IR spectra, accounting for solvent polarity (e.g., PCM model) .
Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) influencing spectral shifts in the solid state .
Variable-temperature NMR : Identifies dynamic effects (e.g., tautomerism) that may alter peak splitting .
Advanced: How can reaction conditions be optimized to improve the yield and stereoselectivity of the Z-isomer?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate factors like solvent polarity, catalyst loading, and temperature. For example, PEG-600 enhances polarity, favoring Z-selectivity via dipole stabilization .
- Green chemistry approaches : Replace volatile solvents with ionic liquids or PEG, improving recyclability and reducing byproducts .
- Catalyst screening : Triphenylphosphine outperforms weaker bases (e.g., piperidine) in minimizing E-isomer formation .
Advanced: How can hydrogen bonding patterns in the crystal structure inform solubility and stability predictions?
Methodological Answer:
- Graph set analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to map donor-acceptor networks. Strong N–H···O bonds between the thiazole NH and chromenone carbonyl enhance thermal stability .
- Solubility prediction : Dominant π–π interactions (e.g., between chromenone rings) reduce aqueous solubility but improve lipid bilayer penetration, relevant for biological assays .
Advanced: How can biological activity assays be designed based on structural analogs of this compound?
Methodological Answer:
- Target selection : Analogous coumarin-thiazole hybrids show tyrosinase inhibition or anti-inflammatory activity . Use molecular docking (AutoDock Vina) to predict binding affinity for targets like COX-2 or EGFR .
- In vitro assays :
- Antioxidant : DPPH radical scavenging (IC50) with ascorbic acid as control .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), comparing IC50 values to cisplatin .
Q. Table 2: Biological Activity of Structural Analogs
| Analog Structure | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 8-Nitrochromenone-thiazole | COX-2 | 1.2 | |
| Methoxy-substituted thiazole | DPPH scavenging | 15.7 |
Advanced: How do steric and electronic effects influence the regioselectivity of thiazole ring formation?
Methodological Answer:
- Steric effects : Bulky substituents (e.g., 2-iodophenyl) favor 5-exo-dig cyclization over 6-endo pathways during thiazole synthesis.
- Electronic effects : Electron-withdrawing groups (e.g., nitro on chromenone) activate the α-carbon of acetonitrile, accelerating Knoevenagel condensation .
- Kinetic vs. thermodynamic control : High-temperature reflux favors the thermodynamically stable Z-isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
